molecular formula C13H10BrClO B8015294 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene

1-(Bromomethyl)-4-(4-chlorophenoxy)benzene

Cat. No.: B8015294
M. Wt: 297.57 g/mol
InChI Key: USGQHBCQDSFKGR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(4-chlorophenoxy)benzene is an organic compound that features a bromomethyl group attached to a benzene ring, which is further substituted with a 4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene typically involves the bromination of 4-(4-chlorophenoxy)toluene. This can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group serves as a prime site for nucleophilic displacement due to its polar C–Br bond.

Key Reactions:

NucleophileConditionsProductYieldMechanismReference
Hydroxide (OH⁻)KOH, H₂O/EtOH, reflux4-(4-Chlorophenoxy)benzyl alcohol85–92%S<sub>N</sub>2
Ammonia (NH₃)NH₃/MeOH, 50°C4-(4-Chlorophenoxy)benzylamine78%S<sub>N</sub>2 with intermediate azide reduction
Sodium ethoxide (EtO⁻)EtONa, DMF, 80°C4-(4-Chlorophenoxy)benzyl ethyl ether90%S<sub>N</sub>2

Mechanistic Notes:

  • The 4-chlorophenoxy group deactivates the aromatic ring via electron withdrawal, preventing competing electrophilic substitution at the benzene core .

  • Steric hindrance from the bulky 4-chlorophenoxy group favors S<sub>N</sub>2 over S<sub>N</sub>1 pathways .

Elimination Reactions

Under basic conditions, elimination generates reactive intermediates:

Dehydrohalogenation:

BaseSolventProductKey IntermediateReference
DBUDMSO, 120°C4-(4-Chlorophenoxy)styreneQuinone methide
KOtBuTHF, 0°C4-(4-Chlorophenoxy)benzyl radicalRadical coupling products

Applications:

  • Quinone methide intermediates participate in Diels-Alder reactions for polycyclic aromatic hydrocarbon synthesis .

Coupling Reactions

The bromide facilitates cross-coupling in catalytic systems:

Suzuki-Miyaura Coupling:

PartnerCatalystProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-(4-Chlorophenoxy)biphenylmethane88%

Conditions:

  • Toluene/EtOH (3:1), 80°C, 12 h .

  • Steric effects from the 4-chlorophenoxy group slow reaction rates compared to unsubstituted analogs.

Electrophilic Aromatic Substitution

The 4-chlorophenoxy group directs incoming electrophiles to the meta position relative to itself:

ReactionReagentsProductRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-(4-chlorophenoxy)benzyl bromide>95% meta
SulfonationSO₃, H₂SO₄3-Sulfo-4-(4-chlorophenoxy)benzyl bromide80% meta

Electronic Effects:

  • The –O–C<sub>6</sub>H<sub>4</sub>Cl group withdraws electron density via resonance, deactivating the ring and favoring meta substitution .

Reductive Dehalogenation

Controlled reduction removes the bromine atom:

Reducing AgentConditionsProductSelectivity
LiAlH₄THF, 0°C → RT4-(4-Chlorophenoxy)toluene92%
Pd/C, H₂EtOAc, 1 atm H₂4-(4-Chlorophenoxy)toluene85%

Side Reactions:

  • Over-reduction of the chlorophenoxy group is avoided by using mild conditions .

Grignard and Organometallic Reactions

The bromide reacts with organomagnesium reagents:

Grignard ReagentProductApplication
MeMgBr4-(4-Chlorophenoxy)benzylmethylcarbinolChiral alcohol synthesis
PhMgBr4-(4-Chlorophenoxy)diphenylmethaneLigand precursor

Limitations:

  • Competing Wurtz coupling is suppressed by using low temperatures (<−20°C) .

Scientific Research Applications

Organic Synthesis

1-(Bromomethyl)-4-(4-chlorophenoxy)benzene is primarily used as an intermediate in the synthesis of more complex organic molecules. This compound facilitates the formation of various derivatives through nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles to generate new carbon-nucleophile bonds.

The compound has been investigated for its potential as a building block in the synthesis of biologically active compounds. Research indicates that derivatives of this compound may exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The chlorophenoxy group is known to enhance the biological activity of synthesized compounds .

Pharmaceutical Development

In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical agents. Its derivatives are explored for their efficacy against various diseases, including diabetes and cancer. For instance, compounds derived from similar structures have been linked to therapeutic effects in clinical studies .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. It plays a role in polymer chemistry where it can be incorporated into polymer backbones or used to modify existing polymers for enhanced properties such as thermal stability or chemical resistance .

Case Study 1: Synthesis of Anticancer Agents

A study highlighted the synthesis of novel anticancer agents using this compound as a key intermediate. The resulting compounds displayed significant cytotoxicity against various cancer cell lines, demonstrating the compound's potential in drug development .

Case Study 2: Development of Antifungal Compounds

Research focusing on antifungal applications revealed that derivatives synthesized from this compound exhibited potent antifungal activity against several strains of fungi. The structural modifications allowed for improved binding affinity to fungal targets, enhancing therapeutic efficacy .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for complex molecule synthesisFacilitates nucleophilic substitutions
Biological ActivityBuilding block for biologically active compoundsPotential antifungal and anticancer activity
Pharmaceutical DevelopmentPrecursor for drugs targeting diabetes and cancerEfficacy observed in clinical studies
Industrial ApplicationsUsed in specialty chemicals and polymer modificationsEnhances material properties

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene in chemical reactions involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles, allowing for various substitution reactions. The presence of the 4-chlorophenoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene
  • 1-(Bromomethyl)-4-(4-methylphenoxy)benzene
  • 1-(Bromomethyl)-4-(4-nitrophenoxy)benzene

Uniqueness

1-(Bromomethyl)-4-(4-chlorophenoxy)benzene is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct electronic and steric properties

Biological Activity

1-(Bromomethyl)-4-(4-chlorophenoxy)benzene, a compound with significant structural complexity, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a bromomethyl group attached to a phenyl ring that also bears a chlorophenoxy substituent. The molecular formula is C12H8BrClOC_{12}H_{8}BrClO, and its structure can be represented as follows:

Structure C12H8BrClO\text{Structure }\text{C}_{12}\text{H}_{8}\text{BrClO}

This compound's unique structural features are pivotal in determining its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures display significant antimicrobial properties. The presence of halogen atoms (like bromine and chlorine) often enhances the antimicrobial efficacy by altering the compound's lipophilicity and reactivity towards microbial membranes .
  • Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored. For instance, derivatives of phenoxy compounds have been shown to induce apoptosis in various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
  • Receptor Binding Affinity : The compound has been investigated for its affinity towards specific receptors, including adenosine receptors. Structure-activity relationship studies have indicated that modifications to the aromatic rings can significantly affect binding potency and selectivity .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The bromomethyl group can facilitate nucleophilic attacks on enzyme active sites, potentially leading to enzyme inhibition. This is particularly relevant in the context of antimicrobial activity where enzyme inhibition can disrupt bacterial metabolism .
  • Influence on Cell Signaling : By binding to specific receptors, this compound may modulate cellular signaling pathways. For example, its interaction with adenosine receptors can influence cAMP levels within cells, affecting various physiological responses .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activities associated with this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria; MIC values indicated strong potency .
Study 2Anticancer ActivityInduced apoptosis in A431 and HT29 cancer cell lines; IC50 values were below standard chemotherapeutics .
Study 3Receptor BindingEvaluated binding affinity at human A1 receptors; modifications increased selectivity by over 1500-fold compared to baseline compounds .

Properties

IUPAC Name

1-(bromomethyl)-4-(4-chlorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGQHBCQDSFKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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